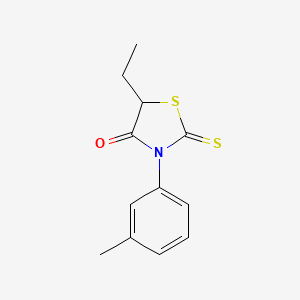![molecular formula C24H21N3O2S2 B14700951 3,3'-[(Phenylimino)diethane-2,1-diyl]bis(1,3-benzothiazol-2(3h)-one) CAS No. 22274-86-8](/img/structure/B14700951.png)
3,3'-[(Phenylimino)diethane-2,1-diyl]bis(1,3-benzothiazol-2(3h)-one)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3’-[(Phenylimino)diethane-2,1-diyl]bis(1,3-benzothiazol-2(3H)-one) is a complex organic compound with the molecular formula C24H21N3O2S2. This compound is characterized by its unique structure, which includes two benzothiazolone groups connected by a phenylimino diethane bridge. It is known for its applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[(Phenylimino)diethane-2,1-diyl]bis(1,3-benzothiazol-2(3H)-one) typically involves the reaction of 2-aminobenzothiazole with phenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and temperature control can enhance the efficiency of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the required purity standards.
化学反应分析
Types of Reactions
3,3’-[(Phenylimino)diethane-2,1-diyl]bis(1,3-benzothiazol-2(3H)-one) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzothiazolone rings are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Halogens, nucleophiles; reactions are conducted in polar solvents with appropriate catalysts.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can exhibit different chemical and physical properties, making them useful for specific applications.
科学研究应用
3,3’-[(Phenylimino)diethane-2,1-diyl]bis(1,3-benzothiazol-2(3H)-one) has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.
Medicine: Explored for its potential use in drug delivery systems and as a diagnostic tool in medical imaging.
Industry: Utilized in the production of specialty chemicals, dyes, and pigments. It is also used in the development of advanced materials with specific properties.
作用机制
The mechanism of action of 3,3’-[(Phenylimino)diethane-2,1-diyl]bis(1,3-benzothiazol-2(3H)-one) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
- 2-Benzothiazolinone,3,3’-[(phenylimino)diethylene]bis- (8CI)
- 3-(2-Hydroxyethyl)-1,3-benzothiazol-2-one
- 3-(2-Aminoethyl)-1,3-benzothiazol-2-one
Uniqueness
3,3’-[(Phenylimino)diethane-2,1-diyl]bis(1,3-benzothiazol-2(3H)-one) is unique due to its specific structural features, which confer distinct chemical and biological properties. Its phenylimino diethane bridge and benzothiazolone groups contribute to its versatility in various applications. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for research and industrial purposes.
属性
CAS 编号 |
22274-86-8 |
|---|---|
分子式 |
C24H21N3O2S2 |
分子量 |
447.6 g/mol |
IUPAC 名称 |
3-[2-[N-[2-(2-oxo-1,3-benzothiazol-3-yl)ethyl]anilino]ethyl]-1,3-benzothiazol-2-one |
InChI |
InChI=1S/C24H21N3O2S2/c28-23-26(19-10-4-6-12-21(19)30-23)16-14-25(18-8-2-1-3-9-18)15-17-27-20-11-5-7-13-22(20)31-24(27)29/h1-13H,14-17H2 |
InChI 键 |
DIJIUTWYRHDDGP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N(CCN2C3=CC=CC=C3SC2=O)CCN4C5=CC=CC=C5SC4=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



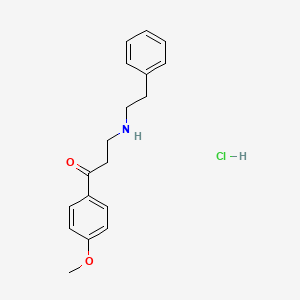
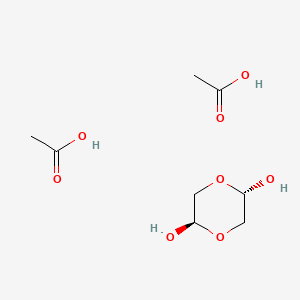


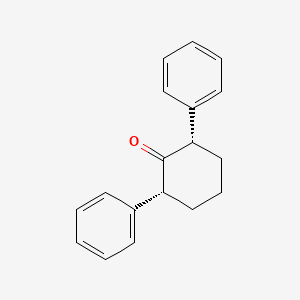
![9-Methylbicyclo[3.3.1]nonane](/img/structure/B14700905.png)

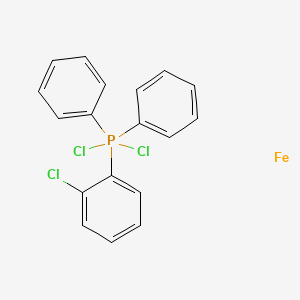
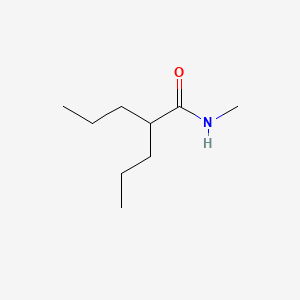
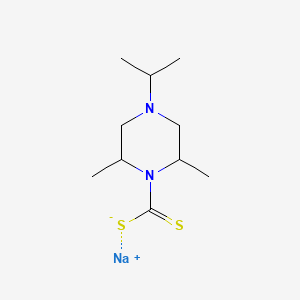
![2-{[2-(Methoxycarbonyl)phenyl]carbamoyl}benzoic acid](/img/structure/B14700945.png)

